4-hydroxypanduratin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C25H28O4/c1-15(2)9-11-19-16(3)10-12-20(17-7-5-4-6-8-17)23(19)25(29)24-21(27)13-18(26)14-22(24)28/h4-10,13-14,19-20,23,26-28H,11-12H2,1-3H3/t19-,20+,23-/m1/s1 |
InChI Key |
AYPOOQWQTQIRFW-ZRCGQRJVSA-N |
SMILES |
CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)O)O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)O)O)C3=CC=CC=C3 |
Synonyms |
4-hydroxypanduratin A |
Origin of Product |
United States |
**botanical Origins and Biosynthetic Pathways of 4 Hydroxypanduratin A**
Identification of Natural Sources
4-hydroxypanduratin A is a naturally occurring cyclohexenyl chalcone (B49325) derivative primarily isolated from the rhizomes of plants belonging to the Zingiberaceae (ginger) family. nih.govbioinformation.net Extensive phytochemical research has identified Boesenbergia pandurata, also known by its synonym Kaempferia pandurata, as the principal botanical source of this compound. researchtrends.netgoogle.comgoogle.com This plant, commonly known as fingerroot or 'Temu Kunci' in Indonesia, is native to Southeast Asia and is utilized both as a culinary spice and in traditional medicine. researchtrends.net
Studies have consistently isolated and identified this compound, alongside its structural analogue panduratin (B12320070) A, from the rhizomes of B. pandurata. semanticscholar.orgcabidigitallibrary.orgtandfonline.comuns.ac.id The isolation process typically involves extraction from the dried, ground rhizome using organic solvents, followed by various chromatographic techniques to separate the individual compounds. google.comtandfonline.comuns.ac.id The presence of this compound has been confirmed through comprehensive spectroscopic analysis in multiple studies. google.comuns.ac.id
The following table summarizes the key plant sources from which this compound has been isolated.
| Plant Species | Synonym | Family | Plant Part | Common Name |
| Boesenbergia pandurata (Roxb.) Schltr. nih.gov | Kaempferia pandurata Roxb. nih.govresearchtrends.net | Zingiberaceae nih.gov | Rhizome researchtrends.nettandfonline.com | Fingerroot nih.govtandfonline.com, Temu Kunci researchtrends.net |
| Boesenbergia rotunda (L.) Mansf. semanticscholar.orgnih.gov | Zingiberaceae researchgate.net | Rhizome semanticscholar.org |
Precursor Compounds and Enzymatic Transformations in this compound Biosynthesis
The biosynthesis of this compound is a complex process rooted in the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including flavonoids. mdpi.comnih.gov The formation of its characteristic chalcone scaffold begins with the amino acid phenylalanine as the primary precursor. mdpi.com
The initial steps involve a series of enzymatic reactions:
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.govmdpi.com
Cinnamate-4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govmdpi.com
4-coumarate-CoA ligase (4CL) activates p-coumaric acid by converting it into its thioester derivative, p-coumaroyl CoA. nih.govmdpi.com
The core chalcone structure is subsequently assembled by the enzyme chalcone synthase (CHS) . nih.govmdpi.com CHS catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl CoA, which is followed by cyclization and aromatization to yield a chalcone precursor, naringenin (B18129) chalcone. nih.govmdpi.com
The unique cyclohexenyl moiety of this compound is believed to be formed through a biomimetic Diels-Alder [4+2] cycloaddition reaction. researchgate.netresearchgate.net This key step involves the reaction between a chalcone dienophile and a monoterpenoid diene, such as β-trans-ocimene. researchgate.netresearchgate.net The final structure of this compound is achieved through subsequent modifications, including hydroxylation, of this Diels-Alder adduct.
The table below outlines the key precursors and enzymes in the proposed biosynthetic pathway.
| Precursor Compound | Enzyme | Intermediate/Product | Pathway Step |
| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | Phenylpropanoid Pathway nih.govmdpi.com |
| trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid | Phenylpropanoid Pathway nih.govmdpi.com |
| p-Coumaric acid | 4-coumarate-CoA ligase (4CL) | p-Coumaroyl CoA | Phenylpropanoid Pathway nih.govmdpi.com |
| p-Coumaroyl CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin Chalcone (Chalcone Precursor) | Chalcone Formation nih.govmdpi.com |
| Chalcone Precursor + Monoterpenoid (e.g., β-trans-ocimene) | Putative Diels-Alderase | Cyclohexenyl Chalcone Adduct | Diels-Alder Cycloaddition researchgate.netresearchgate.net |
Genetic Regulation of this compound Production in Source Organisms
Genome analysis of B. rotunda has further aided in the identification of the genes and regulatory sequences involved in the complex biosynthesis of its secondary metabolites. mdpi.com The availability of the complete genome sequence facilitates the functional study of genes and the potential for metabolic engineering to enhance the production of specific compounds like this compound. mdpi.com For example, it has been proposed that panduratin A production could be increased by enhancing the expression of a chalcone-specific prenyltransferase while down-regulating competing pathways, such as those involving squalene (B77637) synthase or chalcone 6'-o-methyl transferase. biotech-asia.org These findings underscore the intricate genetic network that manages the flow of precursors into the specific branches of flavonoid biosynthesis.
Biomimetic and Chemoenzymatic Approaches to this compound Synthesis
The complex structure of this compound has prompted the development of various synthetic strategies, including biomimetic and chemoenzymatic methods. researchgate.netmdpi.com Biomimetic synthesis aims to replicate the proposed natural biosynthetic pathway in a laboratory setting. rsc.org A key strategy in the synthesis of (±)-4-hydroxypanduratin A involves a high-pressure Diels-Alder reaction, which mimics the proposed cycloaddition step in its biogenesis. researchgate.netresearchgate.net
One reported biomimetic approach initiated the Diels-Alder reaction at an early stage, reacting methyl cinnamate (B1238496) with β-trans-ocimene under high pressure (19 kbar) to form cyclohexenyl intermediates, (±)-panduratin H and (±)-panduratin I. researchgate.net These intermediates were then converted to (±)-panduratin A and (±)-4-hydroxypanduratin A over several subsequent steps. researchgate.net Another total synthesis of racemic this compound also successfully utilized a Diels-Alder reaction as a pivotal step in its methodology. anu.edu.au
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. mdpi.comnih.gov This approach is highly valuable for producing complex natural products. rsc.org While specific chemoenzymatic routes dedicated solely to this compound are still an emerging area, the principles have been applied to flavonoid Diels-Alder adducts. researcher.life Such a strategy could involve the enzymatic synthesis of a chalcone precursor, followed by a chemically catalyzed Diels-Alder reaction, and subsequent enzymatic or chemical modifications to yield the final product. This integrated approach holds promise for the sustainable and scalable production of this compound. mdpi.com
The following table details a reported synthetic approach for (±)-4-hydroxypanduratin A.
| Synthetic Strategy | Key Reaction | Reactants | Product | Reference |
| Biomimetic Total Synthesis | High-Pressure Diels-Alder Reaction | Methyl cinnamate and β-trans-ocimene | (±)-Panduratin H and (±)-Panduratin I (as intermediates) | researchgate.net |
| Total Synthesis | Diels-Alder Reaction | Cinnamaldehyde and butadiene (model system) | Racemic this compound | anu.edu.au |
**investigational Methodologies for 4 Hydroxypanduratin a Research**
Advanced Extraction and Purification Techniques for Research Applications
The isolation of 4-hydroxypanduratin A for research purposes is a multi-step process that begins with extraction from its natural source, primarily the rhizomes of Boesenbergia pandurata (fingerroot). kemdikbud.go.idresearchgate.net A novel compound, later termed this compound, was successfully isolated from this plant. researchgate.net
The process typically commences with the maceration of dried, powdered rhizomes in a solvent such as acetone (B3395972) to create a crude extract. kemdikbud.go.id This crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of phytochemicals. Vacuum Liquid Chromatography (VLC) is often used for initial fractionation, employing a gradient of solvents like n-hexane and ethyl acetate (B1210297) to separate compounds based on polarity. kemdikbud.go.id
Fractions identified as containing the target compound undergo further purification. Radial chromatography and preparative High-Performance Liquid Chromatography (HPLC) are commonly utilized to achieve high purity. kemdikbud.go.idresearchgate.net The final isolated compound's identity and structure are confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). kemdikbud.go.idresearchgate.net Patented methods also describe extraction using solvents like ethanol (B145695) followed by fractionation with mixtures of hexane, chloroform, and ethyl acetate. google.com
| Technique | Purpose | Solvents/Mobile Phase Examples | Reference(s) |
| Maceration | Initial crude extraction from dried rhizomes | Acetone, Ethanol | kemdikbud.go.id, google.com |
| Vacuum Liquid Chromatography (VLC) | Initial fractionation of crude extract | n-hexane: ethyl acetate gradient | kemdikbud.go.id |
| Radial Chromatography | Purification of enriched fractions | n-hexane-CHCl3; n-hexane-EtOAc | kemdikbud.go.id |
| Preparative HPLC | Final purification to yield pure compound | Not specified | researchgate.net |
| Spectroscopic Analysis (NMR, MS) | Structural identification and confirmation | Not applicable | kemdikbud.go.id, researchgate.net |
Spectroscopic and Chromatographic Methods for Quantitative Analysis of this compound in Biological Systems
Once isolated, determining the concentration of this compound in biological matrices like plasma is crucial for pharmacokinetic studies. While specific validated methods for this compound are not widely published, the methodologies used for its close analogue, panduratin (B12320070) A, provide a clear framework. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and selectivity. researchgate.netnih.gov
A typical method involves simple protein precipitation from a plasma sample using a solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net An internal standard is added to ensure accuracy. The processed sample is then injected into an HPLC system, where the analyte is separated from other components on a reversed-phase column using a mobile phase, such as a mixture of acetonitrile and water with formic acid. researchgate.net The compound is then detected and quantified by a tandem mass spectrometer, which measures the specific transition of the precursor ion to a product ion. researchgate.net For related compounds, techniques like Ultra High-Performance Liquid Chromatography (UHPLC) with UV detection are also employed for quantification. mdpi.com
| Method Parameter | Example Specification (based on related compounds) | Purpose | Reference(s) |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification | researchgate.net |
| Sample Preparation | Protein precipitation with methanol or acetonitrile | To remove interfering proteins from plasma | researchgate.net |
| Chromatography | Reversed-phase HPLC | To separate the analyte from other matrix components | researchgate.net |
| Mobile Phase | Acetonitrile and water with formic acid | To elute the analyte from the HPLC column | researchgate.net |
| Detection | Tandem Mass Spectrometry (Electrospray Ionization) | To detect and quantify the analyte based on mass-to-charge ratio | researchgate.net |
| Ion Transition | [M-H]⁻ (precursor) → specific product ion | Specific transition measured for precise quantification | researchgate.net |
In Vitro Cell Culture Models for Efficacy and Mechanistic Studies
In vitro cell culture models are fundamental for the initial screening of this compound's biological activities and for elucidating its underlying mechanisms. acs.org These models allow for rapid assessment in a controlled environment. For instance, the antibacterial efficacy of this compound has been demonstrated using time-kill assays against various foodborne pathogens. kemdikbud.go.idresearchgate.net In these studies, bacterial cultures are exposed to the compound to determine the concentration and time required to inhibit growth and kill the bacteria. kemdikbud.go.idresearchgate.net
Furthermore, research on related compounds from B. rotunda shows the use of human cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon adenocarcinoma), to evaluate anticancer properties. researchgate.net Studies on this compound have also investigated its anti-inflammatory potential by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in appropriate cell models. semanticscholar.org More advanced models, like induced pluripotent stem cell (iPSC)-derived cardiomyocytes, are now being used to model viral infections and test potential antiviral compounds in a physiologically relevant context. nih.gov
| Cell Model | Research Area | Finding/Endpoint Measured | Reference(s) |
| Bacillus cereus | Antibacterial | Time-kill curve; Minimum Inhibitory Concentration (MIC) | kemdikbud.go.id, researchgate.net |
| Staphylococcus aureus | Antibacterial | Time-kill curve; Minimum Inhibitory Concentration (MIC) | kemdikbud.go.id, researchgate.net |
| Proteus mirabilis | Antibacterial | Time-kill curve; Minimum Inhibitory Concentration (MIC) | kemdikbud.go.id, researchgate.net |
| Bacillus subtilis | Antibacterial | Time-kill curve; Minimum Inhibitory Concentration (MIC) | kemdikbud.go.id, researchgate.net |
| Various Cell Models | Anti-inflammatory | Inhibition of Nitric Oxide (NO) and TNF-α production | semanticscholar.org |
| iPSC-derived Cardiomyocytes | Antiviral (SARS-CoV-2) | Model for testing antiviral efficacy (used for related compounds) | nih.gov |
| MCF-7, HT-29 Cancer Cells | Anticancer | Growth inhibition (used for related compound Panduratin A) | researchgate.net |
Animal Models for Pre-clinical Efficacy and Pharmacokinetic/Pharmacodynamic Investigations
Animal models are indispensable in pre-clinical research to assess the efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) of a compound in a whole living system. ijrpc.com Rodents, such as rats and mice, are commonly used because their physiology can often predict responses in humans. eupati.euyoutube.com These models bridge the gap between laboratory research and human clinical trials. ijrpc.com
While specific in vivo efficacy studies focusing solely on purified this compound are limited in the literature, studies on the crude extract of B. pandurata, which contains this compound, provide a relevant example. In one study, male Sprague-Dawley rats were used as a model for colon cancer. researchgate.net The animals were induced with a carcinogen (azoxymethane) and fed a diet containing the plant extract to assess its protective effects by counting aberrant crypt foci in the colon. researchgate.net Such in vivo studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical for drug development. biotechfarm.co.ilikm.mk
| Animal Model | Study Type | Application Example (for B. pandurata extract) | Reference(s) |
| Sprague-Dawley Rats | Pre-clinical Efficacy | Investigating the protective effect against azoxymethane-induced aberrant crypt foci (a model for colon cancer). | researchgate.net |
| Rats, Dogs, Rabbits | General Toxicology & PK/PD | Standard models for repeated-dose toxicity, pharmacokinetic, and reproductive toxicology studies. | eupati.eu |
| Mice | General Efficacy & PK/PD | Commonly used for cost, size, and availability of genetic models. | youtube.com |
Computational and Bioinformatics Platforms for In Silico Analysis
In silico analysis, using computational and bioinformatics tools, has become a powerful methodology for accelerating drug discovery by predicting the interactions between a compound and its potential biological targets. rasayanjournal.co.in Numerous studies have used these platforms to investigate this compound.
Molecular docking is a primary technique used to simulate the binding of this compound to the active site of specific proteins. For example, docking simulations using software like AutoDock and I-TASSER have identified this compound as a potential inhibitor of the NS2B/NS3 protease of the Japanese Encephalitis Virus (JEV). nih.govresearchgate.netresearchgate.net These studies predicted strong binding, with a low binding energy (-9.95 kcal/mol) and a potent inhibition constant (Ki) of 51.07 nM. nih.govresearchgate.net Similar in silico studies have explored its potential against Dengue virus proteases (NS2B/NS3 and NS1), H5N1 neuraminidase, and human effector caspases (caspase-3 and caspase-7). rasayanjournal.co.inbbrc.inmdpi.comuin-malang.ac.id These computational analyses help to prioritize compounds for further in vitro and in vivo testing and provide insights into their potential mechanisms of action. rasayanjournal.co.in
| Target Protein | Disease/Process | Software/Platform | Key Findings | Reference(s) |
| JEV NS2B/NS3 Protease | Japanese Encephalitis | AutoDock4.2, I-TASSER | Potent inhibitor; Binding Energy: -9.95 kcal/mol; Ki: 51.07 nM | nih.gov, researchgate.net, researchgate.net |
| DENV NS2B/NS3 Protease | Dengue Fever | AutoDock, Schrodinger | Competitive inhibitor; Interacts with catalytic triad (B1167595) residues | mdpi.com, longdom.org, researchgate.net |
| DENV NS1 Protein | Dengue Fever | AutoDock | Forms hydrogen and hydrophobic bonds; ACE: -93.99 kcal/mol | bbrc.in |
| H5N1 Neuraminidase | Avian Influenza | PyRx, Swiss-Model | Most potent inhibitor among tested compounds; Binding Energy: -9.7 kcal/mol | researchgate.net, uin-malang.ac.id |
| Caspase-3 & Caspase-7 | Apoptosis | Not specified | Binds to catalytic sites; better affinity for caspase-7 | rasayanjournal.co.in |
**molecular and Cellular Mechanisms of Action of 4 Hydroxypanduratin A**
Modulation of Intracellular Signaling Cascades by 4-hydroxypanduratin A
This compound has been shown to influence several critical intracellular signaling cascades, which are fundamental to cellular responses such as inflammation and gene expression.
Research indicates that this compound can modulate signaling pathways involving kinases. For instance, it has been observed to inhibit the phosphorylation of IκBα, a key step in the NF-κB signaling pathway. jst.go.jpnih.gov This suggests an interaction with the IκB kinase (IKK) complex or upstream components of this pathway. jst.go.jp While direct interactions with specific kinases or phosphatases are still under investigation, the impact on downstream phosphorylation events is evident. Furthermore, related compounds from Boesenbergia rotunda have been shown to target the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org For example, isopanduratin A, a structurally similar compound, was found to impede ERK phosphorylation. frontiersin.org
A significant aspect of this compound's mechanism of action is its interference with the regulation of transcription factors, particularly NF-κB. jst.go.jpsemanticscholar.orgnih.gov
NF-κB Pathway: this compound has been demonstrated to inhibit the tumor necrosis factor α (TNF-α)-stimulated NF-κB signaling pathway. jst.go.jpnih.gov This inhibition is achieved by preventing the phosphorylation and subsequent proteasomal degradation of IκBα, the inhibitory protein of NF-κB. jst.go.jpnih.gov As a result, the translocation of the NF-κB subunit p65 to the nucleus is blocked, which in turn suppresses the expression of NF-κB target genes, such as those encoding for intercellular adhesion molecule-1 (ICAM-1). jst.go.jpnih.gov This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of the compound. semanticscholar.orgjapsonline.com Studies have shown that this compound exerts these inhibitory effects on the NF-κB signaling pathway at a concentration of 50 µM in human lung adenocarcinoma A549 cells. jst.go.jp
Nrf2 Pathway: The interplay between NF-κB and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical aspect of cellular stress response. mdpi.comfrontiersin.org While direct modulation of Nrf2 by this compound is not yet extensively documented, the suppression of NF-κB signaling can indirectly influence the Nrf2-ARE (antioxidant response element) pathway. mdpi.com The NF-κB p65 subunit can repress the Nrf2-ARE pathway at the transcriptional level. mdpi.com Therefore, by inhibiting NF-κB, this compound may alleviate this repression, although this specific mechanism requires further investigation.
Elucidation of Kinase and Phosphatase Pathway Interactions
Receptor and Enzyme Binding Dynamics of this compound
The biological activities of this compound are also a consequence of its direct binding to and inhibition of specific molecular targets, including viral enzymes.
Dengue Virus NS2B/NS3 Protease: this compound has been identified as a potent competitive inhibitor of the Dengue virus (DENV) NS2B/NS3 serine protease, an enzyme essential for viral replication. peerj.compeerj.comwho.int It has been shown to inhibit the DENV2 NS2B/NS3 protease with an inhibition constant (Ki) of 25 µM. peerj.compeerj.com The NS2B protein acts as a cofactor for the NS3 protease, and their complex is responsible for cleaving the viral polyprotein. who.intnih.govmdpi.com
Japanese Encephalitis Virus (JEV) NS2B/NS3 Protease: The antiviral potential of this compound extends to the Japanese Encephalitis Virus (JEV). It has been shown to be a potential inhibitor of the JEV NS2B protein, which is a necessary cofactor for NS3 protease activity. nih.govresearchgate.net Docking simulations predict that it interacts with the hydrophilic domain of the NS2B protein. nih.govresearchgate.net
Tyrosinase: While research on direct inhibition is more prominent for the related compound isopanduratin A, which shows inhibitory activity toward melanin (B1238610) biosynthesis and tyrosinase, the structural similarity suggests a potential for this compound to also interact with this enzyme. mdpi.com
Computational and experimental methods have been instrumental in elucidating the binding dynamics of this compound with its molecular targets. mdpi.comresearchgate.netresearchgate.net
Computational Docking: Molecular docking studies have provided detailed insights into the interaction of this compound with the active site of the DENV NS2B/NS3 protease. mdpi.comresearchgate.net These studies show that the compound orients itself within the binding pocket to interact with key catalytic triad (B1167595) residues (His51, Asp75, and Ser135). mdpi.commdpi.com Van der Waals interactions with Pro132 and His51, and hydrogen bonding with His51 and Gly153 have been observed. mdpi.com A notable interaction is a hydrogen bond between the hydroxyl group of this compound and the carboxyl group of Ile36. mdpi.com Furthermore, a hydrogen bridge with a distance of 4.2 Å has been observed between the compound and the carboxyl group of Asp75, which is closer than that observed for panduratin (B12320070) A, potentially explaining its higher activity. mdpi.com Docking studies also revealed a π-π aromatic interaction between the phenyl moiety of this compound and the side-chain of His-51. researchgate.net For the JEV NS2B protein, docking simulations showed interactions with Gly80 and Asp81 through hydrogen bonds. nih.govresearchgate.net
Experimental Validation: The predictions from computational models are supported by experimental data. The inhibitory constant (Ki) of 25 µM for the DENV2 serine protease was determined experimentally, confirming the potent inhibitory activity of this compound. peerj.compeerj.com The lower complexation energy of this compound compared to panduratin A, as calculated from docking studies, is consistent with its experimentally observed lower Ki value. mdpi.com
Table 1: Predicted Interactions of this compound with DENV NS2B/NS3 Protease
| Interacting Residue | Type of Interaction | Reference |
|---|---|---|
| His51 | Van der Waals, Hydrogen Bond, π-π Aromatic | mdpi.comresearchgate.net |
| Asp75 | Hydrogen Bridge | mdpi.com |
| Gly153 | Hydrogen Bond | mdpi.com |
| Pro132 | Van der Waals | mdpi.com |
| Ile36 | Hydrogen Bond | mdpi.com |
| Ser135 | Hydrogen Bond | researchgate.net |
| Gly151 | Hydrogen Bond | researchgate.net |
Characterization of Specific Molecular Targets (e.g., Viral Proteases like NS2B/NS3, Tyrosinase) [5, 8, 9, 12, 14]
Effects of this compound on Cellular Organelle Function
The influence of cellular stressors on organelle function is a well-established area of study. mdpi.comnih.gov While direct and extensive research on the specific effects of this compound on individual cellular organelles is limited, some inferences can be drawn from its known molecular activities and the effects of related compounds.
Cellular stress can impact various organelles, including mitochondria and the endoplasmic reticulum. mdpi.com For instance, oxidative stress, which this compound may modulate through its antioxidant properties and influence on the Nrf2 pathway, is known to have significant effects on mitochondrial function. nih.gov The maintenance of protein homeostasis, or proteostasis, within organelles like mitochondria is crucial, and it is known to be an energy-dependent process. frontiersin.org
Extracts from Boesenbergia pandurata have been shown to ameliorate some features of cellular senescence, a process linked to macromolecular and organelle dysfunction. bmrat.org This suggests that compounds within the extract, potentially including this compound, could have protective effects on organelles, possibly by mitigating stress-induced damage. However, dedicated studies are required to specifically characterize the effects of purified this compound on the function and integrity of cellular organelles.
Mitochondrial Integrity and Bioenergetics
The mitochondrion is a critical organelle that governs cellular energy production and is a central regulator of apoptotic cell death. The structural and functional integrity of mitochondria is paramount for cell survival. Research into chalcones, the class of compounds to which this compound belongs, has frequently identified the mitochondrion as a primary subcellular target. frontiersin.org
The bioenergetic state of a cell, largely determined by mitochondrial oxidative phosphorylation, is a key indicator of cellular health. ifm.orgfrontiersin.org Compounds that disrupt mitochondrial function can lead to a decline in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and a loss of mitochondrial membrane potential (ΔΨm). nih.govmdpi.com While direct studies on this compound's effect on mitochondrial bioenergetics are emerging, extensive research on the closely related compound panduratin A provides significant insights. Panduratin A has been shown to directly target mitochondria, leading to a reduction in the mitochondrial membrane potential. researchgate.net This depolarization is a key event in the intrinsic pathway of apoptosis. The cytotoxic effects of panduratin A are often accompanied by changes in mitochondrial mass and potential. mdpi.com
Furthermore, polyphenol compounds found in Boesenbergia pandurata, including this compound, possess antioxidant properties. pnfs.or.kr Oxidative stress is known to severely impair mitochondrial function. nih.govpnfs.or.kr By mitigating oxidative stress, this compound may help preserve mitochondrial integrity under conditions of cellular stress. However, like many phenolic compounds, it may also exhibit pro-oxidant activities under certain conditions, contributing to the induction of apoptosis in cancer cells by targeting their mitochondrial functions. The impairment of mitochondrial function, characterized by reduced oxygen consumption and decreased ATP levels, is a mechanism shared by various bioactive molecules that induce apoptosis. nih.gov
Endoplasmic Reticulum Stress and Unfolded Protein Response
The endoplasmic reticulum (ER) is a crucial site for the synthesis and folding of secretory and transmembrane proteins. frontiersin.org A variety of cellular insults can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. frontiersin.orgufrgs.br In response, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). mdpi.comnih.gov The UPR initially aims to restore proteostasis but can trigger apoptosis if the stress is prolonged or severe. frontiersin.orgufrgs.br
Evidence suggests that this compound is involved in the induction of apoptosis through mechanisms that include the engagement of ER stress pathways. taylorfrancis.com Studies have found that this compound can interact with proteins located at the endoplasmic reticulum. researchgate.net The related compound, panduratin A, has been demonstrated to induce apoptosis in cancer cells through sustained ER stress. frontiersin.org This process is mediated by the PERK/eIF2α/ATF4/CHOP signaling cascade, a major branch of the UPR. frontiersin.org
The UPR is controlled by three main ER-transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). mdpi.comjax.org Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that for ATF4. ATF4 is a transcription factor that upregulates genes involved in apoptosis, including CHOP (C/EBP homologous protein). nih.gov The induction of this pathway by panduratin A suggests that this compound may similarly leverage the ER stress response to exert its biological effects. frontiersin.org
Genomic and Proteomic Alterations Induced by this compound
Transcriptomic analysis provides a global view of how a compound alters gene expression, offering mechanistic clues to its biological activity. This compound has been shown to modulate the expression of specific genes involved in inflammation, cell adhesion, and cell cycle regulation.
In human lung adenocarcinoma A549 cells, this compound was found to inhibit the expression of genes stimulated by the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). cancerindex.org Specifically, it reduced the mRNA expression of Intercellular Adhesion Molecule 1 (ICAM-1). cancerindex.org This inhibition of gene expression is linked to its ability to suppress the NF-κB signaling pathway. cancerindex.orgmdpi.combiorxiv.org
Furthermore, studies investigating the effects of Boesenbergia pandurata extract (BPE), which contains this compound, on cellular senescence have identified changes in the expression of key cell cycle regulatory genes. biomedpress.org Treatment with BPE was shown to reduce the expression of genes associated with cell cycle arrest, such as p16, p53, and p21. biomedpress.org
Transcriptome sequencing of Boesenbergia rotunda cell cultures has also been used to elucidate the biosynthetic pathway of its active compounds. nih.govnih.gov The addition of phenylalanine, a precursor, led to the up-regulation of key enzymes in the flavonoid and phenylpropanoid pathways, including phenylalanine ammonia-lyase (PAL), 4-coumaroyl:coenzyme A ligase (4CL), and chalcone (B49325) synthase (CHS), which are involved in the synthesis of this compound. nih.govnih.gov
Table 1: Reported Gene Expression Changes Induced by this compound or Related Extracts
| Gene | Cellular Context | Effect of Treatment | Implicated Pathway/Process | Reference |
|---|---|---|---|---|
| ICAM-1 | Human Lung Adenocarcinoma (A549) | Down-regulation of TNF-α-induced expression | Inflammation, Cell Adhesion, NF-κB Signaling | cancerindex.org |
| p16 (CDKN2A) | Human Fibroblasts | Down-regulation | Cell Cycle Arrest, Senescence | biomedpress.org |
| p53 (TP53) | Human Fibroblasts | Down-regulation | Cell Cycle Arrest, Senescence, Apoptosis | biomedpress.org |
Proteomic studies offer a complementary perspective to transcriptomics by analyzing changes in protein levels and their modifications, which directly relate to cellular function. The molecular structure of this compound has served as a model for the synthesis of analogues with potential therapeutic activity, and the proteomic effects of these analogues provide insight into the mechanisms of the parent compound. nih.govresearchgate.netpeerj.com
A comparative proteomics study was conducted on YK51, a synthetic analogue of this compound designed for its inhibitory activity against the Dengue virus NS2B/NS3 protease. nih.govresearchgate.netpeerj.com The study employed two-dimensional gel electrophoresis and mass spectrometry to compare the proteomes of DENV-infected HepG2 cells with and without YK51 treatment. nih.govresearchgate.net The analysis revealed that YK51 treatment led to the down-regulation of thirty proteins. researchgate.net In silico analysis predicted that the down-regulation of eight of these proteins could be associated with the inhibition of viral infection. nih.govresearchgate.net
These proteins are involved in diverse cellular processes, including ATP synthesis, metabolism, and protein folding, suggesting that the antiviral effect of this compound analogues may extend beyond simple protease inhibition to a broader modulation of the host cell proteome. nih.gov
Separately, proteomic analysis of Boesenbergia rotunda cell suspension cultures identified thirty-four proteins that were differentially expressed upon treatment with the precursor phenylalanine. um.edu.my These proteins were grouped into functional categories including metabolism, defense mechanisms, and energy-related processes, providing a map of the proteins involved in the biosynthesis of compounds like this compound. um.edu.my While direct analysis of post-translational modifications induced by this compound is limited, evidence for phosphorylation of a protein with a similar name (4-hydroxy-phenylpyruvate dioxygenase) exists, indicating that such modifications are a plausible mechanism for regulating protein function in related metabolic pathways. nih.gov
Table 2: Proteins Down-regulated by YK51 (a this compound analogue) in DENV-infected HepG2 Cells
| Identified Protein | Putative Function in Viral Infection | Reference |
|---|---|---|
| ATP5B | ATP synthesis; Dengue NS4B interacting protein | nih.gov |
| GPT2 | Alanine aminotransferase, metabolism | nih.gov |
| HSPA9 (Mortalin) | Chaperone, stress response, protein folding | nih.gov |
| MAPK1 (ERK2) | Signal transduction, cell proliferation | nih.gov |
| PDIA3 | Protein disulfide isomerase, protein folding | nih.govresearchgate.net |
| PDIA6 | Protein disulfide isomerase, protein folding | nih.govresearchgate.net |
| PSMC5 | Proteasome subunit, protein degradation | nih.govresearchgate.net |
**pre Clinical Biological Activities of 4 Hydroxypanduratin A**
Anti-Inflammatory Efficacy of 4-hydroxypanduratin A
This compound has shown notable anti-inflammatory properties by modulating key inflammatory pathways and mediators.
Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide, PGE2, TNF-α)
Research has consistently shown that this compound can effectively inhibit the production of several pro-inflammatory molecules. japsonline.comsemanticscholar.org Studies have reported its strong inhibitory activity against nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. japsonline.comsemanticscholar.orgresearchgate.net Overproduction of NO is associated with tissue damage in both acute and chronic inflammation. semanticscholar.org Similarly, inhibiting PGE2 production can alleviate inflammatory symptoms and pain. japsonline.comsemanticscholar.org
In one study, this compound demonstrated a potent inhibitory effect on NO production with an IC50 value of 13.3 μM. researchgate.net It also strongly inhibited PGE2 production with an IC50 value of 12.3 μM. researchgate.net Furthermore, it exhibited moderate inhibitory activity on tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response, with an IC50 value of 57.3 μM. japsonline.comsemanticscholar.orgresearchgate.net
The anti-inflammatory effects of this compound are also linked to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netjst.go.jpnih.gov It has been shown to prevent the TNF-α-stimulated translocation of the NF-κB subunit p65 to the nucleus and inhibit the degradation of its inhibitor, IκBα. jst.go.jpnih.gov This, in turn, downregulates the expression of NF-κB target genes, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are crucial for inflammatory cell adhesion and migration. jst.go.jp
Table 1: Inhibitory Activity of this compound on Pro-Inflammatory Mediators
| Mediator | IC50 Value (μM) | Source |
|---|---|---|
| Nitric Oxide (NO) | 13.3 | researchgate.net |
| Prostaglandin E2 (PGE2) | 12.3 | researchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | 57.3 | researchgate.net |
Attenuation of Inflammatory Cell Infiltration in Pre-clinical Models
Extracts of Boesenbergia rotunda, containing this compound, have been shown to reduce the infiltration of inflammatory cells in pre-clinical models. japsonline.comsemanticscholar.org For instance, in a study involving rats with inflammation induced by Opisthorchis viverrini and N-nitrosodimethylamine, the extract led to a decrease in the number of inflammatory cells infiltrating the hepatic bile ducts. japsonline.comsemanticscholar.org Additionally, in a rat model of ulcer, the methanol (B129727) extract of B. rotunda significantly decreased submucosal edema and leukocyte infiltration. japsonline.com These findings suggest that this compound contributes to the anti-inflammatory effects of the plant extract by limiting the migration of inflammatory cells to the site of inflammation.
Antimicrobial and Antiviral Properties of this compound
This compound has demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. nih.govnih.govbbrc.in
Antibacterial Efficacy Against Pathogenic Strains and Associated Mechanisms (e.g., Membrane Disruption)
Studies have highlighted the potent antibacterial activity of this compound against several foodborne pathogens. researchgate.netkemdikbud.go.id Time-kill assays have shown it to be rapidly bactericidal against strains such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Proteus mirabilis. researchgate.netkemdikbud.go.id
The proposed mechanism for its antibacterial action involves the disruption of the bacterial cell membrane. kemdikbud.go.id As a flavonoid, this compound can likely penetrate the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. kemdikbud.go.idmdpi.comfrontiersin.orgnih.gov
Table 2: Bactericidal Activity of this compound
| Bacterial Strain | Concentration | Time to Eradication | Source |
|---|---|---|---|
| Bacillus cereus | 1 × MIC | 4 hours | researchgate.netkemdikbud.go.id |
| Proteus mirabilis | 4 × MIC | 0.5 hours | researchgate.netkemdikbud.go.id |
| Bacillus subtilis | 1 × MIC | 2 hours | researchgate.netkemdikbud.go.id |
| Staphylococcus aureus | 1 × MIC | 2 hours | researchgate.netkemdikbud.go.id |
Antifungal and Antiviral Effects (e.g., against Japanese Encephalitis Virus, Dengue Virus)
Beyond its antibacterial properties, this compound has also been recognized for its antifungal and antiviral potential. nih.govnih.govbbrc.in
In the realm of antiviral research, this compound has shown promise against flaviviruses. It has been identified as a potential inhibitor of the Japanese Encephalitis Virus (JEV) by targeting the NS2B protein, which is a necessary cofactor for the NS3 protease activity essential for viral replication. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Docking simulations suggest that this compound binds to the NS2B cofactor, which would inhibit the protease activity and abrogate viral proliferation. nih.govnih.govresearchgate.net
Similarly, it has been investigated for its activity against the Dengue virus (DENV). bbrc.intandfonline.com Research indicates that this compound acts as a competitive inhibitor of the DENV NS3 protease. tandfonline.com In-silico studies have further supported its potential as an inhibitor of the DENV NS2B-NS3 protease. bbrc.in
Antioxidant Properties and Redox Homeostasis Regulation by this compound
This compound is recognized as a potent antioxidant. nih.govnih.gov This activity is crucial in maintaining redox homeostasis, the balance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.govsemanticscholar.orgnih.govfrontiersin.orgmdpi.com
Enhancement of Endogenous Antioxidant Defense Systems
Beyond direct scavenging, this compound may contribute to the enhancement of endogenous antioxidant defense systems. While direct studies on this compound's effect on specific antioxidant enzymes are limited in the search results, related compounds and extracts from Boesenbergia pandurata have shown such activities. For instance, andrographolide, another natural compound, has been reported to induce heme oxygenase-1 (HO-1) activity, an antioxidant enzyme. mdpi.com This induction of HO-1 is known to exert cytoprotective effects through its antioxidant actions. mdpi.com The activation of the Nrf2 pathway, a key regulator of antioxidant response, by milk phospholipids (B1166683) has been shown to regulate HO-1 and reduce ROS levels. researchgate.net Although not directly attributed to this compound, these findings suggest a potential mechanism by which chalcones and related compounds might bolster the cell's own antioxidant defenses.
Anti-Cancer and Anti-Proliferative Efficacy of this compound in Pre-clinical Models
This compound has been identified as a compound with anti-tumor properties. jst.go.jpnih.gov It is a component of Boesenbergia pandurata rhizome extracts, which have been studied for their anti-cancer activities. waocp.org
Induction of Apoptosis and Programmed Cell Death Pathways
Studies suggest that this compound is involved in the induction of apoptosis in cancer cells. While much of the detailed mechanistic work has been performed on the related compound panduratin (B12320070) A, the findings provide a framework for understanding the potential actions of this compound. Panduratin A has been shown to induce apoptosis in various cancer cell lines, including human colon adenocarcinoma (HT-29) and androgen-independent prostate cancer cells (PC3 and DU145). waocp.orgoup.com This process involves the activation of caspases, which are key executioners of apoptosis. oup.com
In prostate cancer cells, panduratin A treatment leads to the activation of initiator caspases-8 and -9, as well as effector caspases-3 and -6. oup.com This is accompanied by an increase in the Bax:Bcl-2 ratio, indicating the involvement of the mitochondrial-dependent apoptotic pathway. oup.com Furthermore, panduratin A upregulates the expression of the Fas death receptor and TNF-related apoptosis-inducing ligand (TRAIL), suggesting the activation of the extrinsic apoptotic pathway as well. oup.com Molecular docking studies have also suggested that this compound has a good affinity for caspases-3 and -7, potentially inhibiting their activity in a way that could prevent apoptosis in healthy cells but modulate the pathway in cancer cells. rasayanjournal.co.in
Cell Cycle Arrest Mechanisms
The anti-proliferative effects of panduratin A, a closely related compound, have been linked to its ability to induce cell cycle arrest. In androgen-independent human prostate cancer cells, panduratin A causes a G2/M phase arrest. oup.comresearchgate.net This is associated with a dose-dependent increase in the levels of p21WAF1/Cip1 and p27Kip1, which are cyclin-dependent kinase (CDK) inhibitors. oup.comresearchgate.net Concurrently, a decrease in the levels of cyclins D1 and E, as well as CDKs 2, 4, and 6, is observed. researchgate.netresearchgate.net These proteins are crucial for the progression of the cell cycle, and their downregulation contributes to the halt in cell proliferation. Panduratin A has also been noted to inhibit the proliferation of HT-29 cancer cells at the G0/G1 phase. waocp.org
The tumor suppressor protein p53 and its downstream target p21 are often involved in cell cycle regulation and apoptosis. nih.govbmrat.com Panduratin A has been shown to upregulate p53 and p21 in A549 human non-small cell lung cancer cells, contributing to its anti-proliferative and pro-apoptotic effects. nih.govresearchgate.net
Inhibition of Angiogenesis and Metastasis in Pre-clinical Models
This compound has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) in human skin fibroblasts, an enzyme involved in the degradation of the extracellular matrix, which is a key process in both skin aging and cancer metastasis. nih.govjst.go.jp This effect is mediated through the inhibition of the mitogen-activated protein kinases (MAPKs) signaling pathway. nih.gov Specifically, this compound reduces the phosphorylation of ERK, JNK, and p38 kinases, leading to a decrease in the expression of c-Fos and phosphorylation of c-Jun, which in turn inhibits the DNA binding activity of the transcription factor AP-1. nih.gov
The related compound, panduratin A, has also been found to inhibit angiogenesis. waocp.org While the direct effects of this compound on angiogenesis are not as extensively documented, its inhibitory action on MMPs suggests a potential role in preventing cancer cell invasion and metastasis. nih.govkoreascience.kr The inhibition of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, is a common target for anti-cancer therapies. arvojournals.orgijbs.com
Synergistic Effects with Established Chemotherapeutic Agents in Pre-clinical Settings
There is growing interest in combining natural products with conventional chemotherapeutic drugs like cisplatin (B142131) to enhance efficacy and potentially reduce toxicity. nih.govresearchgate.net While direct studies on the synergistic effects of this compound with chemotherapeutic agents are limited in the provided search results, the known anti-inflammatory and antioxidant properties of related compounds suggest a potential for beneficial interactions. researchgate.netresearchgate.net For example, panduratin A has been shown to attenuate cisplatin-induced nephrotoxicity in mice, which is a significant side effect of this chemotherapy drug. researchgate.net This protective effect is linked to a reduction in apoptotic cell death in renal cells. researchgate.net The ability of compounds like this compound to modulate inflammatory pathways, such as the NF-κB signaling pathway, could also contribute to a more favorable tumor microenvironment for chemotherapy to act. jst.go.jpnih.gov
Table of Research Findings on the Biological Activities of this compound and Related Compounds
| Biological Activity | Compound | Model System | Key Findings | Citation |
|---|---|---|---|---|
| Antioxidant | This compound | In vitro | Demonstrated potent antioxidant activity. | nih.govnih.gov |
| Induction of Apoptosis | Panduratin A | Prostate cancer cells (PC3, DU145) | Activation of caspases-3, -6, -8, -9; increased Bax:Bcl-2 ratio. | oup.com |
| Cell Cycle Arrest | Panduratin A | Prostate cancer cells (PC3, DU145) | G2/M phase arrest; increased p21 and p27; decreased cyclins and CDKs. | oup.comresearchgate.net |
| Anti-Metastasis | This compound | Human skin fibroblasts | Inhibited MMP-1 expression via MAPK pathway inhibition. | nih.gov |
| Nephroprotection | Panduratin A | Mice (cisplatin-induced) | Ameliorated cisplatin-induced nephrotoxicity by reducing apoptosis. | researchgate.net |
Other Emerging Biological Activities of this compound
Pre-clinical research has identified this compound as a compound with notable neuroprotective properties. nih.govresearchgate.net Studies have demonstrated its efficacy in models of oxidative stress and glutamate-induced toxicity. nih.gov One study investigating the antioxidant activities of compounds from Boesenbergia pandurata Schult. in a rat brain homogenate model found that this compound exerts neuroprotective effects. tandfonline.comoup.com
A key finding highlighted the potent activity of (-)-4-hydroxypanduratin A in inhibiting lipid peroxidation, a critical process in neuronal damage, with an half-maximal inhibitory concentration (IC50) value of 4.5 μM. nih.gov Furthermore, its neuroprotective capabilities were demonstrated in an L-glutamate toxicity study, suggesting a potential to protect neurons from excitotoxic damage. nih.gov The compound's recognized antioxidant capacity is considered a contributing factor to its neuroprotective action. mdpi.com This activity is part of a broader profile of pharmacological effects that also includes anti-inflammatory and antiviral potential. nih.govmdpi.com
Table 1: Neuroprotective Activity of this compound
| Assay | Model | Result (IC₅₀) | Reference |
|---|---|---|---|
| Lipid Peroxidation Inhibition | Rat Brain Homogenate | 4.5 μM | nih.gov |
The compound this compound, a chalcone (B49325) derivative isolated from Kaempferia pandurata ROXB., has been investigated for its effects on melanin (B1238610) biosynthesis and its potential as a skin depigmentation agent. nih.govmdpi.com Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibition is a primary target for agents aimed at treating hyperpigmentation. nih.govresearchgate.netnih.gov
In vitro studies on B16-F1 melanoma cells demonstrated that this compound effectively inhibits melanin synthesis. nih.gov The compound exhibited a depigmentation IC50 value of 23.2 μM. nih.govresearchgate.net Further investigation into its mechanism revealed that this compound also inhibits the activity of the tyrosinase enzyme, which converts L-DOPA to dopachrome (B613829) during melanin formation. nih.gov While its direct inhibitory effect on tyrosinase activity was noted with an IC50 value greater than 30 μM, the study also found that the compound significantly decreased the protein levels of tyrosinase within the cells. nih.gov These findings suggest that this compound is a promising compound for the development of skin-whitening agents to treat hyperpigmentation. nih.gov
Table 2: Depigmentation and Tyrosinase Inhibition by this compound
| Activity | Model | Result (IC₅₀) | Positive Control | Reference |
|---|---|---|---|---|
| Depigmentation | B16-F1 Melanocytes | 23.2 μM | Phenylthiourea (34.3 μM) | nih.gov |
This compound, a novel compound isolated from fingerroot (Boesenbergia pandurata Schult.), has demonstrated significant anti-mutagenic properties in pre-clinical assays. acs.orgnih.govacs.org Research has focused on its ability to counteract the mutagenic effects of heterocyclic amines, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1). nih.gov
In the Ames test using Salmonella typhimurium TA98, this compound was identified as a strong antimutagen. nih.gov The compound exhibited an IC50 value of 12.7 ± 0.7 μM for inhibiting the mutagenicity of Trp-P-1. acs.orgnih.govacs.org The primary mechanism underlying this anti-mutagenic effect is the potent inhibition of the enzymatic activation of these mutagens. acs.orgnih.gov Specifically, this compound strongly inhibits the N-hydroxylation of Trp-P-2, a critical first step in the metabolic activation of heterocyclic amines that is catalyzed by cytochrome P450 enzymes. acs.orgnih.govacs.org This inhibition prevents the conversion of the pro-mutagen into a reactive form that can damage DNA. acs.org
Table 3: Anti-mutagenic Activity of this compound
| Mutagen | Assay | Result (IC₅₀) | Mechanism | Reference |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-glutamate |
| (-)-4-hydroxypanduratin A |
| Tyrosinase |
| Melanin |
| L-DOPA |
| Dopachrome |
| Phenylthiourea |
| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) |
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) |
**structure Activity Relationship Sar Studies and Rational Design of 4 Hydroxypanduratin a Analogs**
Systematic Modification of the 4-hydroxypanduratin A Scaffold for Biological Activity
The this compound molecule offers several sites for systematic modification, including the dihydroxyphenyl ring (Ring A), the phenyl ring (Ring B), and the cyclohexenyl linker. Research has focused on creating derivatives to probe the importance of these regions and enhance biological activity, particularly its antiviral properties.
One significant area of investigation has been its activity against flaviviruses. For instance, this compound was identified as a competitive inhibitor of the Dengue virus serotype 2 (DENV-2) NS2B/NS3 protease, an enzyme crucial for viral replication. peerj.comoaji.net This discovery established the compound as a valuable template for designing more potent inhibitors. peerj.com In a notable study, a virtual screening of 220 derivatives of this compound was conducted to identify potential inhibitors against the Japanese Encephalitis Virus (JEV) NS2B/NS3 protease. nih.gov This computational approach allows for the rapid assessment of a large library of structurally related compounds to prioritize those with the highest predicted binding affinity for further synthesis and testing.
Similarly, other studies have explored the synthesis of various panduratin (B12320070) analogs to test against the DENV-2 protease, highlighting the ongoing effort to systematically modify the scaffold to improve its inhibitory potential. anu.edu.au These modifications often involve altering substituent groups on the aromatic rings or modifying the cyclohexenyl core to influence the molecule's conformation and interactions with target proteins.
Impact of Structural Alterations on Efficacy and Selectivity
Alterations to the this compound structure have revealed crucial insights into the determinants of its biological efficacy and selectivity. A primary point of comparison is its naturally occurring analog, panduratin A, which features a methoxy (B1213986) group at the C4' position instead of a hydroxyl group.
Comparative studies have shown that this seemingly minor difference can impact biological activity. For instance, against the DENV-2 NS3 protease, this compound exhibits a slightly lower inhibition constant (Ki) than panduratin A, suggesting the 4'-hydroxyl group may contribute to a more potent inhibitory effect in this context. oaji.netnih.gov Conversely, in antimutagenicity assays against Trp-P-1, both compounds showed similar inhibitory concentrations (IC₅₀), indicating that for this activity, the difference between a hydroxyl and a methoxy group at this position is less critical. acs.orgresearchgate.net
| Compound | Target/Activity | Measurement | Value |
| This compound | DENV-2 NS3 Protease | Ki | 21 µM oaji.net |
| Panduratin A | DENV-2 NS3 Protease | Ki | 25 µM oaji.net |
| This compound | Antimutagenicity (Trp-P-1) | IC₅₀ | 12.7 ± 0.7 µM acs.orgresearchgate.net |
| Panduratin A | Antimutagenicity (Trp-P-1) | IC₅₀ | 12.1 ± 0.8 µM acs.orgresearchgate.net |
Further SAR studies using molecular docking have explored analogs against other viral targets, such as the main protease (Mpro) of SARS-CoV-2. researchgate.net This research indicated that panduratin derivatives with a flavanone (B1672756) moiety were more effective binders to Mpro than those with a chromene unit, and that this compound itself had a higher binding capacity than panduratin A and isopanduratin A. researchgate.net Such findings underscore how modifications across the entire scaffold, not just at a single position, influence target selectivity and binding affinity. Studies on chalcone (B49325) derivatives have also shown that the presence of a tetrahydropyranyl moiety can impair antibacterial and antifungal effects seen in related 2,4-dihydroxychalcones.
Identification of Key Pharmacophoric Features for Enhanced Pre-clinical Efficacy
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its analogs, several key features have been identified.
The Phenolic Ring (Ring A): Computational docking studies have consistently highlighted the dihydroxyphenyl group as a critical pharmacophore for binding to enzyme active sites, such as that of the DEN-2 protease. um.edu.my The hydroxyl groups can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues.
Hydrogen Bonding Capacity: The ability to form specific hydrogen bonds is a recurring theme. Docking simulations with the JEV NS2B cofactor revealed that this compound forms two hydrogen bonds with the active residues Gly80 and Asp81. nih.govresearchgate.netresearchgate.net This specific interaction is considered vital for its inhibitory effect.
Chalcone Backbone: The α,β-unsaturated ketone system of the chalcone core provides a rigid scaffold that properly orients the aromatic rings and other functional groups for optimal interaction with the biological target. mdpi.com
A pharmacophore model generated for inhibitors of a related viral protease included features such as two hydrogen-bond acceptors, one aromatic ring, and one hydrophobic feature, all of which are present in the this compound structure. nih.gov
| Pharmacophoric Feature | Role in Biological Activity | Supporting Evidence |
| Dihydroxyphenyl Ring (Ring A) | Key binding moiety, H-bond interactions | Important for binding to DEN-2 protease active site. um.edu.my |
| Cyclohexenyl and Phenyl Rings | Hydrophobic interactions, structural scaffold | Forms hydrophobic contacts with JEV NS2B protein. nih.govresearchgate.net |
| 4'-Hydroxyl Group | Hydrogen bond donor/acceptor | Interacts with hydrophilic domains; contributes to binding affinity. nih.govresearchgate.net |
| α,β-Unsaturated Ketone | Rigid structural core | Orients functional groups for optimal target interaction. mdpi.com |
Design and Synthesis Strategies for Novel this compound Derivatives
The development of novel this compound derivatives relies on both rational design principles and versatile synthetic strategies. Rational design often employs computational tools to predict the binding of virtual compounds before undertaking their chemical synthesis.
Design Strategies:
Rational Drug Design: The structure of this compound has been used as a model or training set in rational drug design approaches to identify new inhibitors, for example, against the Dengue virus. peerj.comaccentsjournals.org
Virtual Screening: As demonstrated in the search for JEV inhibitors, large libraries of virtual derivatives can be screened and docked into a target's binding site to identify the most promising candidates based on predicted binding energy and interactions. nih.govindexcopernicus.com This narrows down the number of compounds that need to be synthesized and tested.
Synthesis Strategies: A number of synthetic methodologies have been employed to create this compound and its analogs:
Diels-Alder Reaction: This powerful reaction is used to construct the core cyclohexenyl ring of the panduratin scaffold. anu.edu.auresearchgate.net
1,4-Michael Addition: This reaction is a key step in some synthetic routes to build the chalcone-type structure. peerj.com
Weinreb Ketone Synthesis: This method has been utilized in multi-step syntheses of panduratin analogs. peerj.com
Suzuki Coupling: This cross-coupling reaction has been used in synthetic approaches to create the biaryl structures found in some complex analogs. anu.edu.au
These strategies provide chemists with the tools to systematically modify the this compound scaffold, allowing for the exploration of the structure-activity landscape and the generation of novel derivatives with potentially enhanced efficacy and selectivity. peerj.comanu.edu.au
**pre Clinical Pharmacokinetics and Pharmacodynamics of 4 Hydroxypanduratin A**
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The ADME profile of a drug candidate determines its concentration and persistence at the site of action. For chalcones in general, and 4-hydroxypanduratin A in particular, this profile is a subject of ongoing investigation.
Absorption : The absorption of chalcones from the gastrointestinal tract is often a limiting factor for their efficacy. nih.gov While direct in vivo absorption data for this compound is not extensively documented, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies have provided initial insights. One such study predicted excellent oral bioavailability for this compound, with a Human Intestinal Absorption (HIA) value exceeding 99%, suggesting it could be well-absorbed after oral administration. rasayanjournal.co.in However, these in silico models must be validated by experimental data in preclinical animal models.
Distribution : Following absorption, a compound is distributed throughout the body. While specific studies tracking the distribution of this compound in animal tissues are lacking, research on the structurally similar panduratin (B12320070) A in rats offers valuable predictive data. This research showed that panduratin A was widely distributed into the gastrointestinal tract and major organs, including the lungs and heart. dovepress.com
Metabolism : Biotransformation in the liver and other tissues is a critical step that affects a compound's activity and elimination. nih.gov Direct metabolite profiling for this compound has not been reported. However, studies on panduratin A revealed that its major metabolites found in feces were products of oxidation and dioxidation, suggesting that Phase I metabolic pathways are significant. researchgate.net Furthermore, this compound has been shown to strongly inhibit the N-hydroxylation of mutagenic heterocyclic amines like Trp-P-2. researchgate.netacs.org This indicates that this compound interacts with and can inhibit certain cytochrome P450 enzymes responsible for the metabolic activation of other substances. researchgate.netacs.org
Excretion : The elimination of a compound and its metabolites is the final step of its pharmacokinetic journey. For the related compound panduratin A, excretion appears to occur primarily via the feces, which is where its metabolites have been identified. researchgate.net
Bioavailability and Systemic Exposure of this compound in Pre-clinical Systems
Bioavailability, the fraction of an administered dose that reaches systemic circulation, is a key parameter for any potential oral therapeutic. For many natural chalcones, this value is characteristically low. nih.govmdpi.com
Despite optimistic in silico predictions of excellent oral bioavailability for this compound rasayanjournal.co.in, experimental evidence from closely related compounds suggests a more complex picture. A pharmacokinetic study in rats using panduratin A, which differs from this compound only by a hydroxyl group, determined its absolute oral bioavailability to be low, at approximately 6% when administered as a fingerroot extract and 9% as a pure compound. dovepress.comresearchgate.net This discrepancy highlights the importance of experimental validation, as the low experimental bioavailability of panduratin A is more typical for this class of compounds and may be more predictive of the in vivo behavior of this compound than computational models. The systemic exposure achieved is a direct consequence of this bioavailability and subsequent metabolism and clearance rates.
Metabolite Profiling and Enzyme-Mediated Biotransformations in Pre-clinical Models
Understanding how a compound is metabolized is crucial for predicting its efficacy, potential toxicity, and drug-drug interactions. Currently, there is a lack of studies that have specifically identified the metabolites of this compound in preclinical models.
However, based on related chalcones, it is hypothesized that this compound undergoes both Phase I and Phase II metabolism. Studies on panduratin A identified oxidation and dioxidation products, which are typical Phase I reactions often mediated by cytochrome P450 (CYP) enzymes. researchgate.net It is plausible that this compound is also a substrate for these enzymes. Indeed, research has shown that this compound can inhibit the CYP-mediated N-hydroxylation of other compounds, suggesting it is, at minimum, an interacting agent with this enzyme system. researchgate.netacs.org Phase II metabolism for chalcones can involve conjugation reactions; for instance, the chalcone (B49325) xanthohumol (B1683332) is known to be converted into its glucuronide form in both human and rat liver microsomes. mdpi.com Similar conjugation pathways could be relevant for the clearance of this compound.
Tissue Distribution and Accumulation Patterns
The distribution of a compound to specific tissues determines where it can exert its pharmacological effects. While this compound is known to be a major constituent of the nonaerial organs of the Boesenbergia rotunda plant, its distribution patterns in animal models following administration have not been directly studied. researchgate.net
Valuable insights can be drawn from a detailed tissue distribution study of panduratin A in rats. After oral administration, panduratin A was found to distribute widely, with a particularly high tissue-to-plasma concentration ratio in the stomach. dovepress.com Significant concentrations, between one- to ten-fold higher than in plasma, were also observed in key organs such as the lungs, heart, and spleen, which are often targets for anti-inflammatory or antiviral therapies. dovepress.comresearchgate.net The brain and kidneys showed lower relative concentrations. dovepress.com This pattern suggests that related cyclohexenyl chalcones like this compound may accumulate in gastrointestinal and major circulatory organs.
Table 1: Tissue Distribution of Panduratin A in Rats at 1-hour Post-Oral Administration
| Tissue | Tissue-to-Plasma Ratio |
| Stomach | ~100 |
| Small Intestine | ~10 |
| Large Intestine | ~10 |
| Spleen | ~1-10 |
| Lung | ~1-10 |
| Heart | ~1-10 |
| Brain | ~0.1-1 |
| Kidney | ~0.1 |
| Data derived from a study on panduratin A, a structurally related compound, and may be predictive for this compound. Source: dovepress.com |
Pharmacodynamic Markers in Pre-clinical Efficacy Studies
Pharmacodynamic markers are measurable indicators of a drug's pharmacological effect. For this compound, several such markers have been identified in preclinical studies, primarily related to its anti-inflammatory, anticancer, and antiviral activities.
One of the most well-documented mechanisms is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov In human lung adenocarcinoma cells stimulated with tumor necrosis factor-alpha (TNF-α), this compound was shown to inhibit the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov This effect was linked to its ability to prevent the nuclear translocation of the p65 subunit of NF-κB and block the degradation of IκBα, the inhibitor of NF-κB. nih.gov In aged rats, an extract containing this compound decreased levels of the inflammatory cytokines TNF-α and Interleukin-6 (IL-6) and increased the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov
In the context of cancer, its ability to induce apoptosis serves as a key pharmacodynamic effect. In silico studies suggest this compound has a strong binding affinity for effector caspases, such as caspase-3 and caspase-7, which are critical executioners of apoptosis. rasayanjournal.co.in Additionally, its antiretroviral activity has been demonstrated through the inhibition of HIV-1 protease, an essential enzyme for viral replication. thieme-connect.com
Table 2: Summary of Pre-clinical Pharmacodynamic Markers for this compound
| Activity | Pharmacodynamic Marker | Observed Effect in Pre-clinical Models | Source(s) |
| Anti-inflammatory | NF-κB (p65 subunit) | Inhibition of nuclear translocation | nih.gov |
| ICAM-1 | Downregulation of TNF-α-stimulated expression | nih.gov | |
| TNF-α, IL-6 | Decreased serum and tissue levels | nih.gov | |
| Antioxidant | SOD, CAT | Increased expression and activity | nih.gov |
| Anticancer | Caspase-3, Caspase-7 | Predicted binding and activation (apoptosis induction) | rasayanjournal.co.in |
| Antiviral | HIV-1 Protease | Inhibition of enzyme activity | thieme-connect.com |
**computational Approaches in 4 Hydroxypanduratin a Research**
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates the binding affinity, represented by scoring functions, to estimate the strength of the interaction. Numerous studies have employed molecular docking to explore the therapeutic potential of 4-hydroxypanduratin A against a variety of biological targets.
For instance, in antiviral research, this compound has been extensively docked against viral proteases. Studies targeting the NS2B/NS3 serine protease of the Dengue virus (DENV) and Japanese Encephalitis Virus (JEV) have shown that this compound binds effectively within the enzyme's active site. researchgate.netlongdom.org One study identified a low binding energy of -9.95 kcal/mol and an inhibition constant (Ki) of 51.07 nM for its interaction with the JEV NS2B cofactor. The docking pose revealed crucial hydrogen bonds with residues Gly80 and Asp81, in addition to several hydrophobic interactions. longdom.org Similarly, when docked against the Dengue-2 (DEN2) NS2B/NS3 protease, this compound showed the lowest docked energy compared to panduratin (B12320070) A and another ester, a result that paralleled experimentally observed Ki values. researchgate.netresearchgate.net
In the context of the SARS-CoV-2 pandemic, the main protease (Mpro) of the virus has been a key target. Molecular docking studies revealed that this compound has a higher binding capacity for Mpro than its well-studied analogue, panduratin A. researchgate.net Other research has explored its potential against proteins involved in apoptosis, such as caspase-3 and caspase-7. nih.gov In these studies, this compound demonstrated a strong affinity for caspase-7, with a docking score of -8.3 kcal/mol. nih.gov Furthermore, its potential as an anti-atherosclerosis agent was investigated by docking it against the cholesteryl ester transfer protein (CETP), where it displayed one of the lowest binding affinity scores among the tested compounds. dntb.gov.ua
These docking studies consistently predict that this compound can form stable complexes with key residues in the binding pockets of various therapeutic targets, primarily through a combination of hydrogen bonds and hydrophobic interactions.
Interactive Table: Molecular Docking Parameters of this compound with Various Protein Targets
| Target Protein | Organism/Virus | Binding Energy / Docking Score | Key Interacting Residues | Reference(s) |
|---|---|---|---|---|
| NS2B/NS3 Protease | Japanese Encephalitis Virus (JEV) | -9.95 kcal/mol | Gly80, Asp81 | longdom.org |
| NS2B/NS3 Protease | Dengue Virus (DENV) | Lowest docked energy vs. comparators | His70, Asp77, Ser68 | researchgate.netlongdom.org |
| Main Protease (Mpro) | SARS-CoV-2 | Higher binding capacity than panduratin A | Not specified | researchgate.net |
| Caspase-7 | Homo sapiens | -8.3 kcal/mol | Ile213, Val215, Tyr223, Cys290, Val292 | nih.gov |
| Cholesteryl Ester Transfer Protein (CETP) | Homo sapiens | Lowest binding affinity vs. comparators | Not specified | dntb.gov.ua |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. nih.gov MD simulations are used to validate docking results and provide deeper insights into the binding mechanism.
In research on Dengue virus inhibitors, MD simulations and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) free energy calculations were performed on related compounds to study their interaction mechanisms with the DENV-2 NS2B/NS3 protease. researchgate.net These studies calculate the binding free energy, which often corroborates well with experimental observations and docking scores. researchgate.net For example, the binding free energy for the related inhibitor panduratin A was calculated to be -11.27 kcal/mol. researchgate.net Such analyses also reveal the stability of hydrogen bonds and other interactions over the simulation period. researchgate.net
A study exploring bioactive compounds from Boesenbergia rotunda, the source of this compound, against breast cancer also employed MD simulations. nih.gov The simulations were used to analyze the stability of the docked complexes, monitoring parameters like the root-mean-square deviation (RMSD) to ensure the ligand remains stably bound within the target's active site. researchgate.netnih.gov Although specific MD simulation data exclusively for this compound is not extensively detailed in all published literature, the application of this technique to its analogues and co-occurring compounds from its natural source underscores its importance in validating and refining the static predictions from molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgtaylorfrancis.com A QSAR model takes the form of an equation where biological activity is a function of various molecular descriptors, such as physicochemical, electronic, or steric properties. wikipedia.org
To date, specific QSAR models focused on this compound and its derivatives have not been prominently featured in the scientific literature. The development of such a model would typically involve synthesizing a series of analogues of this compound with systematic structural modifications. The biological activity of each analogue would be experimentally determined, and this data would then be correlated with calculated molecular descriptors to build a predictive model. taylorfrancis.com
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and helping to elucidate the key structural features required for a specific biological effect. wikipedia.org This represents a significant area for future research that could accelerate the optimization of this compound as a lead compound.
In Silico Prediction of Potential Biological Targets and Pathways
In silico methods are crucial for "target fishing," the process of identifying potential molecular targets for a bioactive compound. The molecular docking studies performed on this compound are a prime example of this approach. By screening the compound against various known protein structures, researchers have identified several potential therapeutic targets.
The most prominent predicted targets are viral enzymes, particularly the proteases essential for viral replication. These include the NS2B/NS3 proteases of Dengue and Japanese Encephalitis viruses and the main protease (Mpro) of SARS-CoV-2. longdom.orgresearchgate.netmdpi.com Beyond antiviral applications, computational screening has pointed to other targets. Docking studies suggest this compound could inhibit human caspases, proteins central to the apoptotic pathway, indicating a potential role in cancer therapy or other conditions involving apoptosis. nih.gov In another therapeutic area, it was predicted to be a potential anti-atherosclerosis agent through its interaction with the Cholesteryl Ester Transfer Protein (CETP). dntb.gov.ua
In addition to docking, web servers that predict biological activity based on a compound's structure are also used. For example, the PASSOnline server can predict a broad spectrum of biological activities, and such tools have been used in studies of compounds from Boesenbergia rotunda to identify potential anticancer activities and associated pathways, such as the PI3K/Akt and JAK/STAT signaling pathways. nih.gov These predictive methods allow researchers to form new hypotheses about a compound's mechanism of action and guide the design of focused biological assays.
Computational Screening for Synergistic Combinations
Computational screening can be employed to identify potential synergistic interactions between two or more compounds. This approach involves modeling the simultaneous interaction of multiple ligands with one or more protein targets to predict if their combined effect might be greater than the sum of their individual effects.
Currently, there is a lack of published studies specifically detailing the use of computational screening to find synergistic drug combinations involving isolated this compound. However, in vitro studies have demonstrated that the crude extract of Boesenbergia rotunda (which contains this compound) exhibits synergistic antibacterial activity when combined with certain antibiotics. This experimental finding provides a strong rationale for future in silico research.
A computational approach could involve docking this compound in combination with another drug (e.g., an existing antibiotic or antiviral) to a target protein to see if the binding of one enhances the binding of the other. Molecular dynamics simulations could then be used to assess the stability of such a ternary complex (protein-ligand1-ligand2). This computational strategy could rapidly screen numerous potential combinations, prioritizing the most promising pairs for subsequent experimental validation and potentially uncovering novel therapeutic strategies.
**future Perspectives and Research Gaps for 4 Hydroxypanduratin A**
Elucidation of Novel Molecular Targets and Pathways
Current research indicates that 4-hydroxypanduratin A exerts its effects through various mechanisms, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. cancerindex.orgcancerindex.orgmdpi.com Specifically, it has been shown to prevent the tumor necrosis factor-alpha (TNF-α)-stimulated translocation of the NF-κB p65 subunit to the nucleus in human lung adenocarcinoma A549 cells. cancerindex.org This, in turn, reduces the expression of downstream inflammatory genes like intercellular adhesion molecule-1 (ICAM-1). cancerindex.org
However, the full spectrum of its molecular interactions remains to be elucidated. Future research should aim to identify other direct and indirect molecular targets. For instance, while its anti-inflammatory and potential anti-cancer activities are linked to NF-κB, other pathways are likely involved. mdpi.com In silico studies have suggested potential interactions with viral proteins, such as the neuraminidase of the H1N1 influenza virus, indicating a broader range of possible targets that warrant experimental validation. acs.org A comprehensive understanding of these pathways is crucial for defining its precise mechanism of action and identifying potential new therapeutic applications.
Exploration of Synergistic Effects with Other Natural Products or Drugs in Pre-clinical Models
The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of traditional herbal medicine and a promising strategy in modern drug development. censa.edu.cumdpi.com Natural products often contain a mixture of compounds that can act synergistically. mdpi.comfrontiersin.org For this compound, exploring its synergistic potential with other natural compounds or conventional drugs could lead to enhanced therapeutic efficacy and potentially reduce the required doses, thereby minimizing side effects.
There is a growing body of evidence supporting the synergistic effects of phytochemicals in various disease models. frontiersin.orgphcogj.com For example, combinations of different flavonoids and chalcones have demonstrated enhanced anticancer and antimicrobial activities. Given that Boesenbergia rotunda contains a variety of bioactive compounds, including panduratin (B12320070) A, pinostrobin, and cardamonin, investigating the effects of this compound in combination with these and other compounds is a logical next step. researchgate.netmdpi.commdpi.com Pre-clinical studies should be designed to assess these combinations in relevant cell culture and animal models of disease.
Development of Advanced Delivery Systems for Research Purposes
The therapeutic potential of many natural products, including this compound, can be limited by factors such as poor solubility, low bioavailability, and rapid metabolism. To overcome these challenges for research purposes and to ensure consistent and reproducible results in pre-clinical studies, the development of advanced delivery systems is essential.
Strategies such as encapsulation in nanoparticles, liposomes, or nanoemulsions could improve the solubility and stability of this compound, leading to enhanced absorption and targeted delivery. For instance, the use of multifunctional gold nanoparticles has shown promise for delivering other therapeutic agents. cancerindex.org Developing such formulations for this compound would facilitate more accurate in vivo testing and provide a foundation for potential future therapeutic applications. crystalpharmatech.com
Application of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of this compound, the application of "omics" technologies is indispensable. nih.gov Transcriptomics (RNA-Seq), proteomics, and metabolomics can provide a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolic profiles in response to treatment with the compound.
This approach can help to:
Identify novel molecular targets and signaling pathways affected by this compound. nih.gov
Uncover biomarkers of response to treatment.
Elucidate mechanisms of synergy when used in combination with other agents.
Provide a more complete understanding of its mode of action beyond the currently known effects on NF-κB. grafiati.com
For example, transcriptomic profiling of Boesenbergia rotunda cell cultures has already been used to identify genes involved in flavonoid biosynthesis. nih.gov A similar approach in human cells treated with this compound could reveal its broader impact on cellular function.
Strategic Directions for Pre-clinical Development and Optimization
A strategic approach to the pre-clinical development of this compound is necessary to efficiently evaluate its therapeutic potential. biobide.com This involves a phased and integrated process that considers the compound's physicochemical properties, formulation, and biological activity from the outset. crystalpharmatech.comresearchgate.net
Key strategic directions include:
Lead Optimization: While this compound has shown promise, medicinal chemistry efforts could be employed to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Standardized Pre-clinical Models: The use of well-characterized and relevant in vitro and in vivo models is crucial for obtaining reliable and translatable data. pharmaexcipients.comgenemod.net
Integrated Data Analysis: Combining data from various studies, including molecular, cellular, and in vivo experiments, will provide a more complete picture of the compound's potential and limitations. genemod.net
Early Formulation Development: Integrating formulation science early in the pre-clinical process can address potential bioavailability issues and streamline the path to more advanced studies. crystalpharmatech.comresearchgate.net
By focusing on these strategic areas, researchers can systematically address the current gaps in knowledge and work towards a comprehensive evaluation of this compound's therapeutic promise.
Q & A
Q. What experimental models are commonly used to study the anti-inflammatory effects of 4-hydroxypanduratin A?
The compound is often tested in in vitro models such as TNF-α-stimulated human lung adenocarcinoma A549 cells. Key methodologies include Western blot analysis to measure VCAM-1 protein suppression and dose-response experiments (e.g., 0–50 μM concentrations). Controls with/without TNF-α are critical to isolate compound-specific effects .
Q. How is this compound structurally identified and validated in plant extracts?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. For example, and NMR data (e.g., chemical shifts, coupling constants) are compared against reference spectra. Additional validation includes high-resolution mass spectrometry (HR-MS) and chromatographic purity checks .
Q. What standard assays evaluate the antibacterial activity of this compound?
Time-kill assays and minimum inhibitory concentration (MIC) tests are primary methods. For instance, MIC values against Staphylococcus aureus and Bacillus subtilis range from 1.2 to 37.5 µg/mL, with time-kill curves showing concentration- and strain-dependent bactericidal effects (e.g., 0.5–4 hours for 99.9% pathogen reduction) .
Q. How do researchers assess the cytotoxicity of this compound in mammalian cells?
Cytotoxicity is measured via assays like MTT or CCK-8, typically using non-cancerous cell lines (e.g., HEK293) as controls. Dose ranges (e.g., 10–100 μM) are tested alongside positive controls (e.g., chlorhexidine) to establish selectivity indices .
Q. What are the key findings from early studies on this compound’s bioactivity?
Early studies highlight its dual antiviral and antibacterial properties. For example, it inhibits dengue virus NS3 protease (Ki = 21 µM) and reduces VCAM-1 expression by >50% at 30 μM in TNF-α-stimulated cells. These effects are linked to NF-κB pathway modulation .
Advanced Research Questions
Q. How do researchers resolve contradictions in dose-response data for this compound across studies?
Discrepancies may arise from variations in cell lines, assay conditions (e.g., serum content), or compound purity. Rigorous replication with standardized protocols (e.g., ISO 20776-1 for MIC assays) and meta-analyses of raw data (e.g., IC normalization) are recommended .
Q. What computational methods predict this compound’s binding affinity to viral proteases?
Molecular docking tools like Autodock are used to simulate interactions with target sites (e.g., NS2B Site 2 in JEV protease). Binding energy (ΔG = −9.95 kcal/mol) and hydrogen bonding (e.g., Gly80, Asp81) are validated via free-energy perturbation or MD simulations .
Q. How can researchers optimize this compound’s solubility for in vivo studies?
Strategies include derivatization (e.g., hydroxylation at C4), formulation with cyclodextrins, or nanoencapsulation. Solubility is quantified via HPLC-UV or LC-MS in simulated physiological buffers (pH 6.8–7.4) .
Q. What experimental designs address the compound’s instability in long-term bioactivity assays?
Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Antioxidants (e.g., ascorbate) or lyophilization are employed to preserve activity .
Q. How do researchers validate this compound’s mechanism of action in complex biological systems?
Multi-omics approaches (e.g., transcriptomics, phosphoproteomics) in TNF-α-stimulated cells identify downstream targets (e.g., NF-κB, MAPK pathways). CRISPR-Cas9 knockout models (e.g., IκBα-deficient cells) further confirm pathway specificity .
Methodological Considerations
- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response curves, Kaplan-Meier analysis for time-kill assays) and report confidence intervals .
- Reproducibility : Include raw data in appendices (e.g., NMR spectra, MIC tables) and adhere to FAIR principles .
- Ethical Compliance : For in vivo studies, follow institutional guidelines on animal welfare and human subject protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
